4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine
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Overview
Description
4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and a phenyl-piperazine moiety at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 4 and 6 are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Phenyl-Piperazine Moiety: The phenyl-piperazine moiety is introduced through nucleophilic substitution reactions. This involves reacting the pyrimidine core with phenyl-piperazine under suitable conditions, often using a catalyst or under reflux.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or the piperazine moiety.
Substitution: The methoxy groups and the phenyl-piperazine moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Reduced forms of the pyrimidine ring or piperazine moiety.
Substitution Products: Compounds with different functional groups replacing the methoxy groups or the phenyl-piperazine moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway.
Comparison with Similar Compounds
4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrimidine derivatives, such as 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine, and triazole-pyrimidine hybrids.
Uniqueness: The presence of both methoxy groups and the phenyl-piperazine moiety provides a unique combination of properties, potentially enhancing its pharmacological profile and making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4,6-dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-22-14-12-15(23-2)20-17(19-14)16(13-6-4-3-5-7-13)21-10-8-18-9-11-21/h3-7,12,16,18H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJADJLMAYMTRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C(C2=CC=CC=C2)N3CCNCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354563-89-6 |
Source
|
Record name | 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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